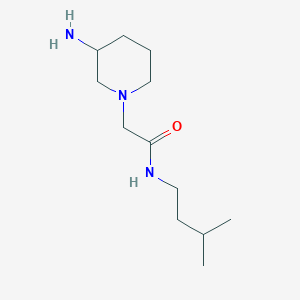

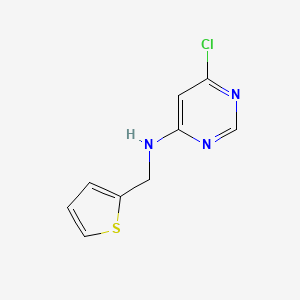

![molecular formula C12H13ClN4 B1465800 6-chloro-2-méthyl-N-[2-(pyridin-2-yl)éthyl]pyrimidin-4-amine CAS No. 1111849-74-1](/img/structure/B1465800.png)

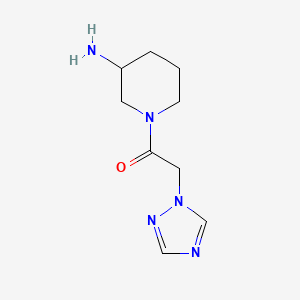

6-chloro-2-méthyl-N-[2-(pyridin-2-yl)éthyl]pyrimidin-4-amine

Vue d'ensemble

Description

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception et chimie médicinale

Ce composé est un échafaudage précieux en chimie médicinale. Son noyau pyrimidine est un motif courant dans la conception de médicaments, souvent associé à une large gamme d’activités pharmacologiques. Par exemple, des dérivés de ce composé ont été synthétisés et évalués pour leurs activités antifibrotiques . Ces études sont cruciales pour développer de nouveaux médicaments pour des maladies comme la fibrose, où du tissu cicatriciel pathologique se forme dans les organes.

Cristallographie et analyse structurale

La structure cristalline de composés apparentés, tels que le N-(6-chloro-2-méthyl-2H-indazol-5-yl)acétamide, a été déterminée, offrant des informations sur la géométrie moléculaire et la structure électronique . De telles analyses sont essentielles pour comprendre les interactions du composé au niveau atomique, ce qui est bénéfique pour les applications en science des matériaux et en nanotechnologie.

Profil d’activité biologique

Les composés avec le groupement pyrimidine sont connus pour présenter des activités biologiques diverses. Ils ont été rapportés comme des agents antimicrobiens, antiviraux, antitumoraux et antifibrotiques . La recherche sur ces activités peut conduire à la découverte de nouveaux agents thérapeutiques pour diverses maladies.

Chimie synthétique

Le composé sert de précurseur pour la synthèse d’une variété de composés hétérocycliques. Sa réactivité permet des voies de synthèse chémidivergentes, conduisant à la création de nouvelles molécules avec des applications potentielles dans les produits pharmaceutiques et les agrochimiques .

Mécanisme D'action

Mode of Action

6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The result of the action of 6-chloro-2-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine is a decrease in cellular ATP production due to the inhibition of mitochondrial complex I . This can lead to a slowdown in cellular processes and potentially cell death, depending on the extent of the inhibition .

Propriétés

IUPAC Name |

6-chloro-2-methyl-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-5-10-4-2-3-6-14-10/h2-4,6,8H,5,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYOIJDIQNSWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

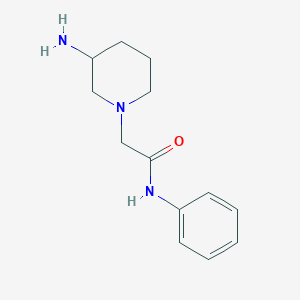

![[2-(Cyclopentyloxy)-4-methoxyphenyl]methanamine](/img/structure/B1465729.png)

![6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1465731.png)

![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)

![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)